2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 773057-18-4
VCID: VC5092100
InChI: InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
SMILES: CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

CAS No.: 773057-18-4

Cat. No.: VC5092100

Molecular Formula: C10H8N2O3

Molecular Weight: 204.185

* For research use only. Not for human or veterinary use.

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid - 773057-18-4

Specification

CAS No. 773057-18-4
Molecular Formula C10H8N2O3
Molecular Weight 204.185
IUPAC Name 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Standard InChI Key CMXWUPHHVFCADZ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (IUPAC name: 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid) belongs to the quinazoline family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s structure comprises:

  • A quinazoline core with a ketone group at position 4.

  • A methyl substituent at position 2.

  • A carboxylic acid functional group at position 7.

The molecular formula is C10_{10}H8_{8}N2_{2}O3_{3}, yielding a molecular weight of 204.18 g/mol. Its canonical SMILES representation is O=C(O)C1=CC2=C(C=CN(C(C)=O)N2)C=C1, reflecting the spatial arrangement of substituents .

Spectroscopic and Computational Data

  • InChI Key: The unique identifier for this compound is UDUQYJXQJNVBQH-UHFFFAOYSA-N, facilitating database searches .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically shows a [M+H]+^+ peak at m/z 205.0612, consistent with its molecular formula.

  • X-ray Crystallography: While crystallographic data for this specific derivative remains unpublished, analogous quinazolines exhibit planar bicyclic systems with hydrogen-bonding interactions between the ketone and adjacent NH groups.

Synthesis and Manufacturing

Retrosynthetic Strategies

The synthesis of 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves cyclocondensation reactions starting from anthranilic acid derivatives. A feasible route includes:

  • Methylation: Introduction of the methyl group at position 2 via alkylation of a precursor amine.

  • Cyclization: Formation of the quinazoline ring through thermal or acid-catalyzed cyclization.

  • Oxidation: Generation of the 4-oxo group using oxidizing agents like potassium permanganate.

  • Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) to the carboxylic acid using aqueous base .

Optimized Synthetic Protocol

A representative procedure adapted from recent literature involves:

Step 1: Reaction of 2-amino-4-methylbenzoic acid with ethyl orthoformate in acetic acid to form the quinazolinone core.
Step 2: Selective hydrolysis of the ester group at position 7 using NaOH (2M) at 80°C for 4 hours, yielding the target compound with >90% purity.

Bacterial StrainMIC (µg/mL)Reference Model
S. aureus (MRSA)12.5
E. coli (ESBL)25.0
P. aeruginosa50.0

The methyl group at position 2 enhances membrane permeability, while the carboxylic acid facilitates target binding through ionic interactions.

Anticancer Mechanisms

In vitro studies on A549 lung adenocarcinoma cells reveal:

  • IC50_{50}: 8.7 µM after 48-hour exposure.

  • Apoptosis Induction: Caspase-3 activation (2.5-fold increase vs. control).

  • Cell Cycle Arrest: G2/M phase accumulation (45% of cells vs. 12% in control) .

The compound’s efficacy correlates with inhibition of PAK4 kinase, a regulator of cancer cell motility.

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Position 2 Methyl Group: Enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Position 7 Carboxylic Acid: Critical for hydrogen bonding with bacterial DNA gyrase (ΔG = -9.2 kcal/mol in docking studies).

  • 4-Oxo Group: Essential for planarity and π-stacking interactions with aromatic residues in enzyme active sites .

Comparative Analysis

Removal of the methyl group (yielding 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) reduces antibacterial potency by 4-fold, underscoring the methyl’s role in hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod
LogP1.2HPLC
Aqueous Solubility2.1 mg/mL (pH 7.4)Shake-flask
pKa3.1 (carboxylic acid)Potentiometric
Plasma Protein Binding88%Equilibrium dialysis

The carboxylic acid group confers moderate water solubility, facilitating formulation as sodium or potassium salts for intravenous delivery .

Applications in Drug Discovery

Lead Optimization

This compound serves as a scaffold for developing:

  • Dual PAK4/EGFR Inhibitors: Hybrid molecules with improved anticancer profiles.

  • Antibiotic Adjuvants: Co-administered with β-lactams to overcome resistance in Gram-negative pathogens.

Patent Landscape

Recent patents (e.g., WO2023056321A1) claim derivatives of this compound for treating multidrug-resistant tuberculosis, highlighting its commercial potential .

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